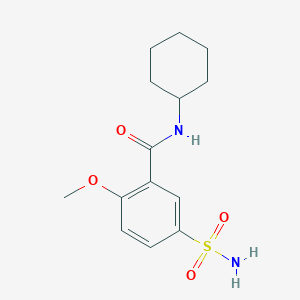

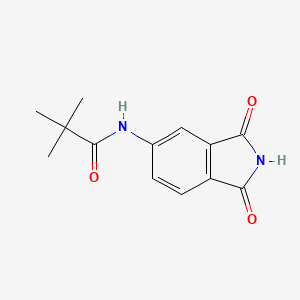

2-(ethylthio)ethyl 4-(2-ethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, including the use of starting materials such as ethyl cyanomalonate and aromatic aldehydes to create highly substituted pyridine derivatives through reactions characterized by specific conditions like room temperature synthesis and the presence of basic catalysts for conjugated addition reactions. Notably, the synthesis process can include the formation of Schiff base compounds through coupling reactions, as detailed in studies by Çolak et al. (2021) and Zhu et al. (2003), which demonstrate the methodology for creating compounds with structural similarities to the compound of interest (Çolak, Karayel, Buldurun, & Turan, 2021) (Zhu, Lan, & Kwon, 2003).

Molecular Structure Analysis

The molecular structure of closely related compounds has been studied extensively, revealing details such as nearly planar structures, specific conformational characteristics like flat boat conformations, and stabilization through various intermolecular interactions. For example, Suresh et al. (2007) and Sambyal et al. (2011) provide insights into the molecular structure, highlighting the importance of C—H⋯O, C—H⋯F, and C—H⋯π interactions in stabilizing the crystal structure (Suresh, Kumar, Perumal, Mostad, & Natarajan, 2007) (Sambyal, Bamezai, Razdan, & Gupta, 2011).

Chemical Reactions and Properties

Chemical reactions involving similar compounds encompass a variety of transformations, including annulation reactions and the formation of Schiff bases. These reactions are crucial for the synthesis of highly functionalized tetrahydropyridines and related structures, demonstrating the compound's reactivity and potential for further chemical modification. The work by Zhu et al. (2003) and Çolak et al. (2021) illustrates these chemical reactions and their significance in synthesizing structurally complex derivatives (Zhu, Lan, & Kwon, 2003) (Çolak, Karayel, Buldurun, & Turan, 2021).

Physical Properties Analysis

The physical properties, including crystal structure and molecular geometry, of compounds structurally akin to "2-(ethylthio)ethyl 4-(2-ethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate" have been elucidated through X-ray diffraction and other analytical techniques. These studies, such as those by Suresh et al. (2007) and Sambyal et al. (2011), detail the crystallographic data and the stabilization mechanisms of the molecular structure, providing a comprehensive understanding of the compound's physical characteristics (Suresh, Kumar, Perumal, Mostad, & Natarajan, 2007) (Sambyal, Bamezai, Razdan, & Gupta, 2011).

Chemical Properties Analysis

The chemical properties of related compounds, such as their reactivity with various nucleophiles and the potential for undergoing diverse chemical transformations, are crucial for understanding the compound's chemical behavior. Research by Gadzhili et al. (2015) sheds light on reactions with O- and N-nucleophiles, demonstrating the versatility and chemical reactivity of these compounds, which is essential for their application in synthetic chemistry (Gadzhili, Dikusar, Aliev, Mamedova, Potkin, & Alieva, 2015).

Scientific Research Applications

Synthetic Methodologies and Catalysis

Research has shown that ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon and undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst. This process leads to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, showcasing complete regioselectivity and excellent yields. This methodology represents a significant advancement in the synthesis of highly functionalized tetrahydropyridines, offering new pathways for creating complex organic molecules (Zhu, Lan, & Kwon, 2003).

Antimicrobial Activity

Another application involves the synthesis of thiazoles and their fused derivatives, demonstrating antimicrobial activities. The 2-ethoxy carbonyl methylene thiazol-4-one reacts with acetophenone to give ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate, which upon further reactions yields compounds with significant in vitro antimicrobial activity against various bacterial and fungal isolates (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Crystallography and Structural Analysis

X-ray powder diffraction data for related compounds have provided insights into the structural parameters essential for understanding the material properties and reactivity of these molecules. Such data are crucial for the development of new pharmaceuticals and materials science applications (Wang, Suo, Zhang, Hou, & Li, 2017).

Protective Groups in Synthesis

The use of related thioethyl groups for carboxyl-group protection in peptide synthesis highlights the versatility of these compounds in synthetic chemistry. Such protective groups are pivotal for the stepwise construction of peptides, offering selective deprotection and purification strategies (Amaral, 1969).

Advanced Materials and Polymer Chemistry

In the realm of materials science, conjugated polymers incorporating pyridine units have been developed for use as cathode-modifying layers in polymer solar cells. These materials improve the power conversion efficiency by creating favorable interfacial properties and enhancing electronic interactions at the cathode (Chen et al., 2017).

properties

IUPAC Name |

2-ethylsulfanylethyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4S/c1-4-23-16-9-7-6-8-14(16)15-12-17(21)20-13(3)18(15)19(22)24-10-11-25-5-2/h6-9,15H,4-5,10-12H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOUCQLOEOAUKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2CC(=O)NC(=C2C(=O)OCCSCC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethylsulfanyl)ethyl 4-(2-ethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5598804.png)

![N-(5-methyl-2-pyridinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B5598828.png)

![N-(4-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5598830.png)

![N-(4-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5598837.png)

![(3R*,4R*)-1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-3-isopropyl-4-methylpyrrolidin-3-ol](/img/structure/B5598843.png)

![2-[4-(cyclopentylamino)-2-quinazolinyl]phenol](/img/structure/B5598855.png)

![ethyl [(4-methyl-2-quinazolinyl)thio]acetate](/img/structure/B5598862.png)

![2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B5598875.png)

![3-isopropyl-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5598878.png)

![2-(4-chlorophenyl)-6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5598897.png)